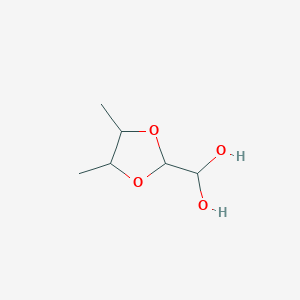
(S)-1-Aminopropan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-Aminopropan-2-ol hydrochloride is a chiral amino alcohol with the chemical formula C3H10ClNO. It is a white crystalline solid that is soluble in water and commonly used in various chemical and pharmaceutical applications. The compound is known for its role as an intermediate in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (S)-1-Aminopropan-2-ol hydrochloride can be synthesized through several methods. One common approach involves the reduction of (S)-1-Aminopropan-2-one using a suitable reducing agent such as sodium borohydride in the presence of hydrochloric acid. The reaction is typically carried out in an aqueous medium at room temperature.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of (S)-1-Aminopropan-2-one. This process is conducted under controlled conditions of temperature and pressure, using a metal catalyst such as palladium on carbon. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions: (S)-1-Aminopropan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (S)-1-Aminopropan-2-one using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to (S)-1-Aminopropane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: (S)-1-Aminopropan-2-one
Reduction: (S)-1-Aminopropane
Substitution: Various substituted amino alcohols
Aplicaciones Científicas De Investigación
(S)-1-Aminopropan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is utilized in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is employed in the production of fine chemicals and as an intermediate in the manufacture of various chemical products.
Mecanismo De Acción
The mechanism of action of (S)-1-Aminopropan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. Its chiral nature allows it to interact selectively with target molecules, leading to specific biological effects.
Comparación Con Compuestos Similares
- ®-1-Aminopropan-2-ol hydrochloride
- (S)-2-Aminopropan-1-ol hydrochloride
- (S)-1-Amino-2-methylpropan-2-ol hydrochloride
Comparison: (S)-1-Aminopropan-2-ol hydrochloride is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Compared to its enantiomer ®-1-Aminopropan-2-ol hydrochloride, the (S)-isomer may exhibit different reactivity and selectivity in biochemical processes. Additionally, the position of the amino and hydroxyl groups in this compound differentiates it from other similar compounds, influencing its reactivity and applications.
Propiedades
Fórmula molecular |
C3H10ClNO |
|---|---|
Peso molecular |
111.57 g/mol |
Nombre IUPAC |
(2S)-1-aminopropan-2-ol;hydrochloride |
InChI |
InChI=1S/C3H9NO.ClH/c1-3(5)2-4;/h3,5H,2,4H2,1H3;1H/t3-;/m0./s1 |
Clave InChI |
CNGMQNNDKGEIMZ-DFWYDOINSA-N |
SMILES isomérico |
C[C@@H](CN)O.Cl |
SMILES canónico |
CC(CN)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B12962187.png)

![2-(tert-Butyl) 8-ethyl 6-benzyl-9-oxa-2,6-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B12962211.png)



![rel-tert-Butyl ((1R,5S,7S)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate](/img/structure/B12962240.png)






